molecular formula C7H4F3NO2 B158358 2-(Trifluoromethyl)isonicotinic acid CAS No. 131747-41-6

2-(Trifluoromethyl)isonicotinic acid

Cat. No. B158358
M. Wt: 191.11 g/mol
InChI Key: BZFGKBQHQJVAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H4F3NO2 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)isonicotinic acid consists of a pyridine ring with a carboxylic acid group at the 4-position and a trifluoromethyl group at the 2-position . The InChI key for this compound is BZFGKBQHQJVAHS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)isonicotinic acid is a crystalline powder with a melting point of 221°C . Its molecular weight is 191.11 g/mol . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 338.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

  • Agrochemical Industry

    • Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests .
    • The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl .
    • Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Pharmaceutical and Veterinary Industries

    • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
    • Many candidates are currently undergoing clinical trials .
  • Plant Defense

    • Synthetic elicitors are small drug-like molecules that induce plant defense responses .
    • As synthetic elicitors can protect crops from diseases, without the need to be directly toxic for pathogenic organisms, they may also serve as promising alternatives to conventional biocidal pesticides .
  • Molecular Imprinting

    • 2-(Trifluoromethyl)acrylic acid is used as an acidic functional monomer for molecular imprinting of nicotine .
  • Catalysis

    • Silica supported sulfonic acid functionalized isonicotinic acid (SO3H-INA@SiO2) catalyst is prepared by treating isonicotinic acid with chlorosulphonic acid followed by heterogenization on silica .
  • Synthesis of Naporafenib

    • 2-(Trifluoromethyl)isonicotinic acid is used in the synthesis of naporafenib, a drug used for in vivo studies .
  • Organocatalyst

    • Isonicotinic acid can be used as an organocatalyst in the one pot four component condensation reaction, to synthesize pyranopyrazoles based heterocyclic compounds .
  • Preparation of Copper (I) Halide Coordination Polymer

    • Isonicotinic acid is used as an organic ligand for the preparation of copper (I) halide coordination polymer .
  • Hydroxyalkylation-Alkylation of 2-Methylfuran

    • Isonicotinic acid is used in the hydroxyalkylation-alkylation of 2-methylfuran with aldehydes/ketones/active alcohols . These products have a wide range of industrial applications and can be processed for the production of bio-fuels via hydrodeoxygenation (HDO) reaction .
  • Synthetic Chemical Inducers of Plant Immunity

    • Synthetic chemical inducers of plant immunity stimulate or prime the endogenous immunity of plants to combat pathogenic invasions rather than kill the pathogens directly .
    • Advances in combinatorial synthesis and high-throughput screening methods have led to the discovery of various synthetic plant immune activators as well as priming agents .
  • Synthesis of Cation-Dimers with Potent Antimalarial Activity

    • Isonicotinic acid can be used as a starting material for the synthesis of cation-dimers with potent antimalarial activity .
  • Molecular Imprinting of Nicotine

    • 2-(Trifluoromethyl)acrylic acid is used as an acidic functional monomer for molecular imprinting of nicotine .

Safety And Hazards

When handling 2-(Trifluoromethyl)isonicotinic acid, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Dust formation should be avoided and adequate ventilation should be ensured .

Future Directions

While specific future directions for 2-(Trifluoromethyl)isonicotinic acid are not mentioned in the available resources, it’s worth noting that trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

2-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFGKBQHQJVAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563696
Record name 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)isonicotinic acid

CAS RN

131747-41-6
Record name 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TRIFLUOROMETHYL)PYRIDINE-4-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)isonicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(Trifluoromethyl)isonicotinic acid
Reactant of Route 4
2-(Trifluoromethyl)isonicotinic acid
Reactant of Route 5
Reactant of Route 5
2-(Trifluoromethyl)isonicotinic acid
Reactant of Route 6
2-(Trifluoromethyl)isonicotinic acid

Citations

For This Compound
10
Citations
S Ramurthy, BR Taft, RJ Aversa, PA Barsanti… - 2019 - ACS Publications
Direct pharmacological inhibition of RAS has remained elusive, and efforts to target CRAF have been challenging due to the complex nature of RAF signaling, downstream of activated …
Number of citations: 27 pubs.acs.org
N Lv, YQ Tian, FG Zhang, JA Ma - Synlett, 2019 - thieme-connect.com
A one-pot transformation of α,β-unsaturated trifluoromethyl ketones with 2-(phenylsulfinyl)acetamide to give trifluoromethylated 2-pyridones is realized. The reaction proceeds under …
Number of citations: 6 www.thieme-connect.com
M Tsukamoto, T Nakamura, H Kimura… - Journal of pesticide …, 2021 - jstage.jst.go.jp
Herein, we provide a brief overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries. Currently, …
Number of citations: 20 www.jstage.jst.go.jp
CC Chrovian, A Soyode-Johnson… - Journal of Medicinal …, 2018 - ACS Publications
A single pot dipolar cycloaddition reaction/Cope elimination sequence was developed to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists that contain …
Number of citations: 63 pubs.acs.org
P Zhao, X Wang, L Zhuang, S Huang, Y Zhou… - Bioorganic & Medicinal …, 2022 - Elsevier
The development of RAF inhibitors targeting cancers with wild type RAF kinase and/or RAS mutation has been challenging due to the paradoxical activation of the RAS-RAF-MEK-ERK …
Number of citations: 3 www.sciencedirect.com
P Zhao, L Zhuang, X Wang, S Huang, H Wu… - European Journal of …, 2022 - Elsevier
The RAS-RAF-MEK-ERK signaling pathway plays a key role to regulate multiple cellular functions. Acquired resistance to the first-generation RAF inhibitors that only targeted the bRAF …
Number of citations: 4 www.sciencedirect.com
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
Number of citations: 3 www.sciencedirect.com
L Keurulainen, M Vahermo… - Journal of Medicinal …, 2015 - ACS Publications
Malaria continues to be a major global health problem, being particularly devastating in the African population under the age of five. Artemisinin-based combination therapies (ACTs) …
Number of citations: 16 pubs.acs.org
Z Wang - 2022 - search.proquest.com
C–H functionalizations directed by innate functionalities such as amines and carboxylic acids have recently become the focus of scientific interests. Two promising approaches were …
Number of citations: 0 search.proquest.com
P Vachal, JL Duffy, LC Campeau… - Journal of Medicinal …, 2021 - ACS Publications
Cholesteryl ester transfer protein (CETP) represents one of the key regulators of the homeostasis of lipid particles, including high-density lipoprotein (HDL) and low-density lipoprotein (…
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.